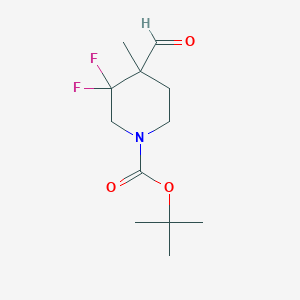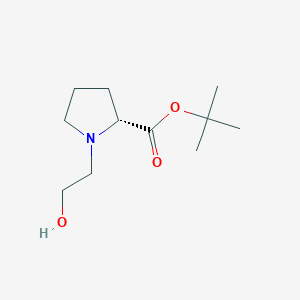
2-(3,4-Difluorophenyl)malononitrile
Descripción general
Descripción
2-(3,4-Difluorophenyl)malononitrile is a chemical compound with the molecular formula C9H4F2N2 and a molecular weight of 178.14 . It is a solid or semi-solid substance .
Synthesis Analysis
The synthesis of 2-(3,4-Difluorophenyl)malononitrile involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . A detailed synthesis process can be found in the patent CN104603098B .Molecular Structure Analysis
The InChI code for 2-(3,4-Difluorophenyl)malononitrile is 1S/C9H4F2N2/c10-8-2-1-6 (3-9 (8)11)7 (4-12)5-13/h1-3,7H . The InChI key is XDEWAVWVTZCCRD-UHFFFAOYSA-N .Chemical Reactions Analysis
Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Physical And Chemical Properties Analysis
2-(3,4-Difluorophenyl)malononitrile is a solid or semi-solid substance . It should be stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Applications in Mass Spectrometry
2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), a derivative of malononitrile, is recognized for its application in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). It serves as a nonpolar, aprotic matrix aiding in the analysis of diverse compounds such as coordination compounds, organometallics, conjugated organic compounds, carbohydrates, calixarenes, and macrocycles. DCTB showcases advantages over traditional techniques like FAB, LSIMS, or electrospray, particularly in terms of its performance with certain classes of compounds, although it does have limitations in analyzing water-soluble substances like peptides, proteins, and oligonucleotides (Wyatt, Stein, & Brenton, 2006).
Applications in Alzheimer’s Disease Research
A hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, known as [18F]FDDNP, has been utilized in conjunction with positron emission tomography to locate and quantify neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of living patients with Alzheimer’s disease (AD). This noninvasive technique, which shows differences in probe accumulation and clearance correlated with memory performance scores, offers a valuable tool for diagnostic assessment and monitoring the efficacy of treatments in AD patients (Shoghi-Jadid et al., 2002).
Applications in Chemical Analysis
A novel reaction-based colorimetric signaling probe was developed for the selective analysis of malononitrile, leveraging its CH-acidity. This probe exhibits a marked colorimetric response, changing from yellow to violet, and has been proven effective in circumventing interference from sulfide ions and several transition metal ions, offering a detection limit for malononitrile of 264 nM. This method's convenience and reliability make it suitable for chemical and industrial applications, providing a straightforward approach to analyze malononitrile (Kim et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEWAVWVTZCCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate](/img/structure/B1407026.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)


amine](/img/structure/B1407041.png)
![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)
